molecular formula C32H35NO4 B14470858 4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate CAS No. 72323-92-3

4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate

Cat. No.: B14470858
CAS No.: 72323-92-3
M. Wt: 497.6 g/mol
InChI Key: DDEVSZNTVLDUTI-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenyl group, a decylbenzoyl group, and a methylbenzoate group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-cyanophenol with 4-decylbenzoyl chloride in the presence of a base such as pyridine. This reaction is followed by the esterification of the resulting intermediate with 3-methylbenzoic acid under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on efficient purification techniques, such as recrystallization and chromatography, to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl 4-[(4-dodecylbenzoyl)oxy]-3-methylbenzoate
  • 4-(Decyloxy)phenyl 4-[(4-cyanobenzyl)oxy]benzoate

Uniqueness

4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

CAS No.

72323-92-3

Molecular Formula

C32H35NO4

Molecular Weight

497.6 g/mol

IUPAC Name

(4-cyanophenyl) 4-(4-decylbenzoyl)oxy-3-methylbenzoate

InChI

InChI=1S/C32H35NO4/c1-3-4-5-6-7-8-9-10-11-25-12-16-27(17-13-25)31(34)37-30-21-18-28(22-24(30)2)32(35)36-29-19-14-26(23-33)15-20-29/h12-22H,3-11H2,1-2H3

InChI Key

DDEVSZNTVLDUTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N)C

Origin of Product

United States

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